methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include 5-chloro-4-methoxyindole-2-carboxylic acid and methanol, with a suitable acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of indole derivatives often employs large-scale Fischer indole synthesis or other catalytic methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Scientific Research Applications
Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
- Methyl 5-chloro-1H-indole-2-carboxylate
- Methyl 5-methoxy-1H-indole-2-carboxylate
- Methyl 5-fluoro-1H-indole-2-carboxylate
Comparison: Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate is unique due to the presence of both chloro and methoxy substituents on the indole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H10ClNO3 |
---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-15-10-6-5-9(11(14)16-2)13-8(6)4-3-7(10)12/h3-5,13H,1-2H3 |
InChI Key |
KHEMJXRZUKAQPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=C(N2)C(=O)OC)Cl |
Origin of Product |
United States |
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